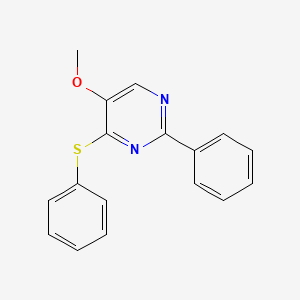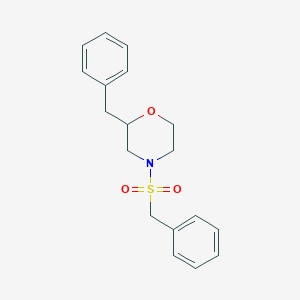
2-Benzyl-4-(benzylsulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves a one-pot, two-step process. Starting from 2-mercaptobenzothiazole and benzyl halides , it proceeds through a series of reactions to yield 2-Benzyl-4-(benzylsulfonyl)morpholine . The environmentally friendly method utilizes water as the reaction medium, making it a sustainable approach .
Molecular Structure Analysis
The compound consists of a benzylsulfonyl group attached to a morpholine ring. The benzylsulfonyl moiety provides stability and reactivity, while the morpholine ring contributes to its solubility and biological activity. The molecular weight is approximately 252.36 g/mol .
Chemical Reactions Analysis
This compound has been investigated for its antifungal properties. It inhibits the growth of resistant molds such as Aspergillus fumigatus and Aspergillus ustus . These properties make it a potential candidate for controlling mold-related issues in food production .
Scientific Research Applications
Electrochemical Synthesis
A green approach to the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines has been developed, showcasing a one-pot procedure that offers potential biological significance. This method underscores the application of 2-Benzyl-4-(benzylsulfonyl)morpholine derivatives in facilitating environmentally friendly synthetic processes (Nematollahi & Esmaili, 2010).
Antimicrobial Activity
Research on 4-(Phenylsulfonyl) morpholine demonstrates its role in modulating antibiotic activity against multidrug-resistant strains of bacteria and fungi. This compound's interaction with other antibiotics has shown a significant reduction in the minimum inhibitory concentration against resistant strains, highlighting its potential in combating antimicrobial resistance (Oliveira et al., 2015).
Enzyme Inhibition
Studies on aromatic sulfonamide derivatives of morpholines as inhibitors of carbonic anhydrase isoenzymes present an insight into their biochemical utility. These derivatives exhibit nanomolar inhibitory concentrations, suggesting their application in medical chemistry for targeting enzyme activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Material Science
The synthesis and investigation of 4-benzyl-4-methylmorpholinium-based ionic liquids have provided valuable data on their physicochemical properties, cytotoxicity, and biodegradability. This research opens avenues for using these compounds in green chemistry applications, such as biomass solvents (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Dynamic Studies
Investigations into the ring inversion dynamics in N-sulfonyl morpholines provide insights into the structural behavior of these compounds. Understanding these dynamics is crucial for their application in designing drugs and materials where conformational stability plays a key role (Modarresi-Alam et al., 2009).
properties
IUPAC Name |
2-benzyl-4-benzylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,15-17-9-5-2-6-10-17)19-11-12-22-18(14-19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDJQGKJGFTUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)
![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2917007.png)
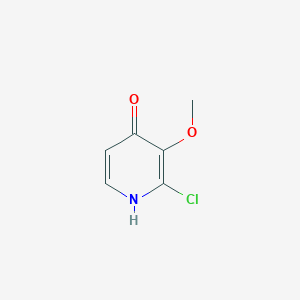

![6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2917011.png)

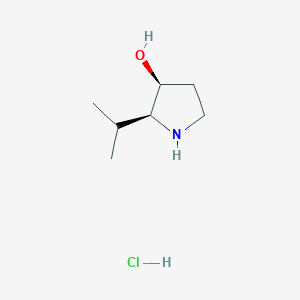
![N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2917018.png)
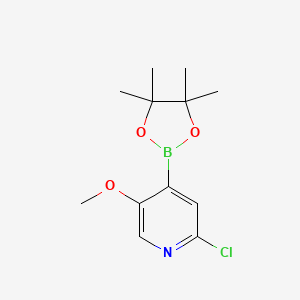
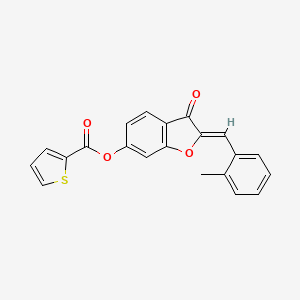
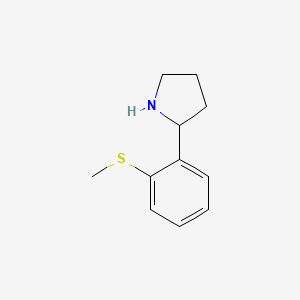
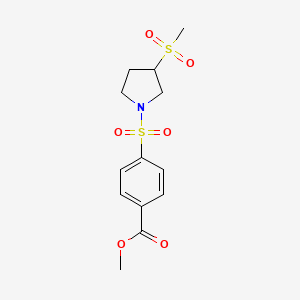
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)
